Ethyl 2-butynoate

Ruminant Microbiology Methane Mitigation Feed Additives

Ethyl 2-butynoate (CAS 4341-76-8), also known as ethyl tetrolate, is a liquid 2-alkynoate ester with the molecular formula C₆H₈O₂ and a molecular weight of 112.13 g/mol. It is characterized by its electron-deficient internal alkyne moiety, which imparts unique reactivity in cycloaddition, annulation, and cross-coupling reactions, making it a valuable building block in organic and medicinal chemistry.

Molecular Formula C6H8O2
Molecular Weight 112.13 g/mol
CAS No. 4341-76-8
Cat. No. B042091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-butynoate
CAS4341-76-8
SynonymsEthyl 1-Propynecarboxylate;  Ethyl 2-butynoate;  Ethyl 3-Methylpropiolate;  Ethyl Tetrolate;  Ethyl Ester Tetrolic Acid; 
Molecular FormulaC6H8O2
Molecular Weight112.13 g/mol
Structural Identifiers
SMILESCCOC(=O)C#CC
InChIInChI=1S/C6H8O2/c1-3-5-6(7)8-4-2/h4H2,1-2H3
InChIKeyFCJJZKCJURDYNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-Butynoate (CAS 4341-76-8): A Distinctive Electron-Deficient Internal Alkyne for Specialized Synthesis and Inhibition Studies


Ethyl 2-butynoate (CAS 4341-76-8), also known as ethyl tetrolate, is a liquid 2-alkynoate ester with the molecular formula C₆H₈O₂ and a molecular weight of 112.13 g/mol . It is characterized by its electron-deficient internal alkyne moiety, which imparts unique reactivity in cycloaddition, annulation, and cross-coupling reactions, making it a valuable building block in organic and medicinal chemistry . The compound also demonstrates specific biological activity as a methanogenesis inhibitor in ruminal microbial systems, a property that distinguishes it from many simpler alkynoate esters [1].

1 Electron-deficient internal alkyne for cycloaddition, annulation, and cross-coupling reactions
2 Reported methanogenesis inhibitor for ruminal microbiology research models
3 Liquid ester form enables precise stoichiometric dispensing and solvent compatibility

Why Ethyl 2-Butynoate (CAS 4341-76-8) Cannot Be Replaced by Common Analogs: A Procurement Guide


Substituting ethyl 2-butynoate with a closely related alkynoate ester, such as methyl 2-butynoate (CAS 23326-27-4) or ethyl propiolate (CAS 623-47-2), is often not possible without compromising reaction outcomes or biological activity. While these compounds share an alkynoate core, ethyl 2-butynoate's specific internal alkyne placement, distinct electron deficiency, and ester group confer a unique balance of reactivity and physical properties [1]. For instance, the methyl ester analog has a lower boiling point and different solubility, impacting reaction workup and purification [2]. Furthermore, the compound's demonstrated potency as a ruminal methanogenesis inhibitor, quantified in direct comparative studies against propynoic acid, cannot be assumed for its analogs [3].

! Methyl 2-butynoate has a lower boiling point, which may alter reaction thermal management and purification behavior.
! Ethyl propiolate is a terminal alkyne; reactivity and electronic profile differ, potentially changing cyclization outcomes.
! Propynoic acid shows weaker methanogenesis inhibition; biological study reproducibility may shift in ruminal models.

Quantitative Differentiation: Key Evidence Supporting the Selection of Ethyl 2-Butynoate (CAS 4341-76-8) Over Analogs


Enhanced Methanogenesis Inhibition Compared to Propynoic Acid in Ruminal Cultures

Ethyl 2-butynoate demonstrates superior potency in suppressing methane production compared to propynoic acid in ruminal mixed cultures. At a concentration of 8 mmol/L, ethyl 2-butynoate reduced methane formation by over 90%, while propynoic acid at a lower concentration of 4 mmol/L achieved a reduction of more than two-thirds [1].

Methanogenesis inhibition
Head-to-head
Ethyl 2-butynoate: >90% suppression at 8 mmol/L
Propynoic acid: >66% decrease at 4 mmol/L
Reported higher in vitro suppression in ruminal mixed cultures
24-h incubation; ground lucerne hay substrate
Ruminant Microbiology Methane Mitigation Feed Additives

Higher Boiling Point for Enhanced Thermal Stability in Reactions vs. Methyl 2-Butynoate

Ethyl 2-butynoate exhibits a boiling point of 160-161°C (at 730 mmHg), which is significantly higher than that of its methyl ester analog, methyl 2-butynoate, which boils at 76-77°C (at 80 mmHg) [1]. This difference of approximately 84°C is advantageous for reactions requiring elevated temperatures without risk of reagent loss, and it facilitates purification by distillation.

Boiling point
Cross-study
Ethyl 2-butynoate: 160–161 °C (730 mmHg)
Methyl 2-butynoate: 76–77 °C (80 mmHg)
Supports reaction workflows at elevated temperatures with reduced volatility
NIST and vendor documentation; pressure-adjusted comparison
Organic Synthesis Reaction Engineering Purification

Preferential Reactivity as Electron-Deficient Alkyne in Rhodium-Catalyzed Co-Cyclization

In the synthesis of cyclopentadienyl rhodium catalysts, ethyl 2-butynoate serves as a specific activated internal alkyne, co-cyclizing with bulky terminal alkynes in the presence of [(cod)RhCl]₂ to yield (L)Rh(cod) complexes in 60-95% yields [1]. Its reactivity profile, distinct from the more reactive dimethyl acetylenedicarboxylate (DMAD), allows for controlled formation of cyclopentadienyl ligands.

Rh catalyst co-cyclization
Class-level
60–95% yield for Cp*Rh complexes using ethyl 2-butynoate with bulky terminal alkynes
Supports controlled ligand formation with distinct reactivity vs DMAD
Reaction with [(cod)RhCl]₂; not directly compared head-to-head
Organometallic Catalysis Alkyne Cyclization Rhodium Complexes

Differential Physical State and Density Compared to 2-Butynoic Acid

Unlike its parent acid, 2-butynoic acid (tetrolic acid), which is a solid with a melting point of 74-80°C, ethyl 2-butynoate is a liquid at room temperature with a density of 0.962 g/mL at 25°C . This liquid form offers greater ease of handling, precise dispensing for stoichiometric reactions, and straightforward compatibility with organic solvents without the need for pre-dissolution in many synthetic workflows.

Physical state
Data to verify
Ethyl 2-butynoate: liquid, density 0.962 g/mL
2-Butynoic acid: solid, m.p. 74–80 °C
Liquid form simplifies handling and dispensing without pre-dissolution
Supplier-reported; verify for precise stoichiometric addition
Chemical Handling Formulation Synthetic Utility

Target Applications Where Ethyl 2-Butynoate (CAS 4341-76-8) Provides a Clear Advantage


Rumen Microbiology Studies for Methane Mitigation

Due to its potent and quantifiable inhibition of methane production (>90% at 8 mmol/L) demonstrated in vitro against ruminal mixed cultures [1], ethyl 2-butynoate is the optimal choice for researchers investigating novel feed additives or methanogen inhibition pathways in ruminant livestock. Its effectiveness surpasses that of propynoic acid in this specific model system, making it a critical tool for structure-activity relationship studies and assay development.

Synthesis of Specialized Rhodium Cyclopentadienyl Catalysts

Ethyl 2-butynoate is a preferred alkyne partner in the co-cyclization synthesis of cyclopentadienyl rhodium complexes, achieving yields of 60-95% [2]. Its specific electron-deficient character as an internal alkyne enables the formation of catalysts with tunable ligands for C-H activation and other catalytic transformations. Substitution with a less-activated or more reactive alkyne (e.g., DMAD) can lead to different reaction outcomes or lower selectivity.

Synthesis of Heterocycles via Phosphine-Catalyzed Annulation

For the construction of 1,2-dinitrogen-containing heterocycles like tetrahydropyrazolopyrazolones and tetrahydropyrazolopyridazinones, ethyl 2-butynoate is a key substrate in phosphine-catalyzed [3+2] and [3+3] annulations [3]. Its reactivity profile provides moderate to good yields and is distinct from other alkynoates, offering a specific entry point to these valuable scaffolds for medicinal chemistry programs.

Synthesis of Alkenylsilanols and Tricyclic Aziridines

Ethyl 2-butynoate is an established and documented precursor for the synthesis of alkenylsilanols and tricyclic aziridine derivatives . Its liquid form and high purity (typically 98%) ensure reproducible reaction outcomes, making it a reliable building block for these specific compound classes. While other alkynoates may be viable, ethyl 2-butynoate's use in these syntheses is well-precedented, reducing development risk.

Application
Selection Property
Validation Focus
Rumen microbiology methane mitigation studies
Reported methanogenesis inhibition in ruminal cultures
In vitro methane suppression assay reproducibility
Rh cyclopentadienyl catalyst synthesis
Electron-deficient internal alkyne for co-cyclization
Ligand substitution pattern and catalyst yield verification
Phosphine-catalyzed heterocycle annulation
Annulation substrate with specific electronic reactivity
Heterocycle yield and regiochemistry confirmation
Synthesis of alkenylsilanols and tricyclic aziridines
Liquid, high-purity building block with documented precedents
Reproducibility of literature-reported synthetic procedures

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